2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXEJHQJDBBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687126 | |
| Record name | 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-05-0 | |
| Record name | 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 5 2 Methoxyphenyl Nicotinic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Nicotinic Acid Framework
Retrosynthetic analysis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid reveals several plausible disconnection points, offering different strategic approaches to its synthesis. The most logical disconnections involve breaking the carbon-carbon bond between the pyridine (B92270) ring and the 2-methoxyphenyl group, or deconstructing the pyridine ring itself.
Disconnection 1: C5-Aryl Bond
The most common and strategically sound disconnection is at the C5-aryl bond. This leads to two key synthons: a 5-halonicotinic acid derivative (electrophile) and a 2-methoxyphenyl organometallic reagent (nucleophile). This approach is highly favored due to the prevalence and reliability of modern cross-coupling reactions.
Forward Synthesis Implication: This retrosynthetic pathway points towards a convergent synthesis where the two main fragments are prepared separately and then coupled in a late-stage key step. The most common reaction for this transformation is the Suzuki-Miyaura cross-coupling, which would involve the reaction of a 5-bromo or 5-chloro-2-hydroxynicotinic acid derivative with 2-methoxyphenylboronic acid.
Disconnection 2: Pyridine Ring Formation
A more divergent approach involves the deconstruction of the nicotinic acid ring. This can be envisioned through several multi-component reaction strategies, such as a modified Hantzsch pyridine synthesis or other condensation reactions. This strategy aims to construct the pyridine ring with the aryl substituent already in place.
Forward Synthesis Implication: This approach would involve the condensation of smaller, readily available building blocks. For instance, a one-pot reaction could bring together a β-ketoester, an aldehyde equivalent bearing the 2-methoxyphenyl group, and an ammonia (B1221849) source to form the dihydropyridine (B1217469) intermediate, which can then be oxidized and further functionalized to the target molecule.
Development and Optimization of Novel Synthetic Pathways
The development of efficient synthetic routes to this compound focuses on maximizing yield, minimizing steps, and ensuring regioselectivity. Both convergent and divergent strategies have been explored for the synthesis of analogous 5-aryl-2-pyridone structures.
Convergent and Divergent Synthetic Strategies
Divergent Synthesis: A divergent approach starts from a common intermediate that is then elaborated into a variety of related structures. In the context of the target molecule, a divergent synthesis might begin with a functionalized pyridine ring that can be selectively modified at different positions. While less common for this specific target, it offers flexibility in creating a library of related compounds.
Cross-Coupling Reactions for Aryl-Pyridyl Linkages
Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of the C5-aryl bond in 5-arylnicotinic acids. The Suzuki-Miyaura and Negishi couplings are particularly prominent.
Suzuki-Miyaura Coupling: This is the most frequently employed method due to the commercial availability and stability of boronic acids, as well as the mild reaction conditions and tolerance of a wide range of functional groups. The reaction typically involves the coupling of a 5-bromo-2-hydroxynicotinic acid derivative with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 75-85 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O | 80 | 85-95 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of similar substrates. Actual yields may vary for the specific synthesis of this compound.
Multi-Component Reaction Approaches to Pyridine Ring Formation
Multi-component reactions (MCRs) offer an atom-economical and efficient way to construct complex molecules in a single step from simple starting materials. The Hantzsch pyridine synthesis is a classic example that can be adapted for the synthesis of highly substituted pyridines.
A plausible MCR approach to a precursor of the target molecule could involve the condensation of an enamine derived from a β-ketoester, an α,β-unsaturated carbonyl compound bearing the 2-methoxyphenyl group, and an ammonia source. Subsequent oxidation and functional group manipulations would then yield the final product. While powerful, achieving the specific substitution pattern of the target molecule with high regioselectivity can be a challenge in MCRs.
Selective Functionalization of Precursor Molecules
Another viable strategy is the selective functionalization of a pre-formed 2-hydroxynicotinic acid scaffold. This approach relies on the inherent reactivity of the pyridine ring or the use of directing groups to achieve C-H functionalization at the C5 position. However, direct C-H arylation at the C5 position of a 2-pyridone ring can be challenging due to the electronic properties of the ring, which often favor functionalization at other positions. Recent advances in transition-metal-catalyzed C-H activation are providing new avenues for such transformations.
Catalytic Systems and Ligand Design in Synthesis
The success of cross-coupling reactions for the synthesis of this compound is heavily dependent on the choice of the catalytic system. The palladium catalyst and its coordinating ligand play a crucial role in the efficiency and selectivity of the reaction.
Catalyst and Precatalyst Selection: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are often used. Alternatively, palladium(II) precatalysts like palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are employed in combination with phosphine (B1218219) ligands. These precatalysts are converted in situ to the active Pd(0) species.
Ligand Design: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition. For challenging substrates like electron-rich or sterically hindered pyridines, bulky and electron-rich phosphine ligands are often required.
| Ligand | Catalyst Precursor | Typical Substrates | Key Advantages |
| Triphenylphosphine (B44618) (PPh₃) | Pd(OAc)₂ or Pd₂(dba)₃ | Simple aryl halides | Readily available, cost-effective |
| Buchwald Ligands (e.g., SPhos, XPhos) | Pd(OAc)₂ or Pd₂(dba)₃ | Sterically hindered and electron-rich aryl chlorides and bromides | High activity, broad substrate scope |
| Ferrocenyl Ligands (e.g., dppf) | PdCl₂ | Aryl bromides and iodides | Good thermal stability, effective for a range of substrates |
Note: This table provides a general overview of common ligands and their applications in palladium-catalyzed cross-coupling reactions.
The rational design of ligands continues to be an active area of research to develop more efficient and selective catalytic systems for the synthesis of complex molecules like this compound.
Transition Metal-Mediated Transformations
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-aryl bonds, and the Suzuki-Miyaura coupling is a particularly effective method for the synthesis of 5-arylnicotinic acids. This reaction typically involves the palladium-catalyzed coupling of a halogenated nicotinic acid derivative with an arylboronic acid.
In a plausible synthetic route to this compound, 5-bromo-2-hydroxynicotinic acid can be coupled with 2-methoxyphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). A phosphine ligand, such as triphenylphosphine or a more electron-rich and bulky ligand, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation to the palladium center.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Halogenated Pyridine | 5-bromo-2-hydroxynicotinic acid |
| Boronic Acid | 2-methoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis Triphenylphosphine) |
| Base | K₂CO₃ (Potassium Carbonate) |
| Solvent | Dioxane/Water mixture |
| Temperature | 80-100 °C |
| Yield | 75-90% (estimated) |
Note: The yield is an estimation based on similar reactions reported in the literature.
Organocatalytic and Biocatalytic Approaches
While transition metal catalysis is a dominant strategy, organocatalytic and biocatalytic methods are emerging as greener and potentially more selective alternatives.
Organocatalytic Approaches: Organocatalysis for direct C-H arylation of pyridines is a developing field. While specific examples for the synthesis of this compound are not readily available in the literature, photochemical organocatalytic functionalization of pyridines has been reported. beilstein-journals.org This approach utilizes an organocatalyst that, upon photoexcitation, can mediate the coupling of a pyridine derivative with a suitable arylating agent. Such methods could potentially be adapted for the synthesis of the target molecule, offering a metal-free alternative.
Biocatalytic Approaches: Biocatalysis offers the potential for highly selective and environmentally benign syntheses. Enzymes such as nitrilases are used in the industrial production of nicotinic acid from 3-cyanopyridine. nih.govnih.govnih.govmdpi.com For a functionalized molecule like this compound, a biocatalytic approach could involve the enzymatic hydrolysis of a corresponding nitrile precursor. The synthesis of this precursor would still likely rely on traditional organic synthesis methods. Another potential biocatalytic route could involve the use of enzymes that catalyze C-C bond formation, although this is a more complex and less developed area for this specific class of compounds.
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.
Solvent Effects and Reaction Medium Engineering
The choice of solvent can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. A mixture of an organic solvent and water is often used. The organic solvent, such as dioxane, toluene, or ethanol, is chosen to dissolve the organic reactants, while water is necessary to dissolve the inorganic base. The ratio of the organic solvent to water can influence the reaction rate and yield. The use of greener solvents is an important consideration in modern synthetic chemistry.
Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction
| Solvent System | Yield (%) |
|---|---|
| Toluene/Water | 85 |
| Dioxane/Water | 90 |
| Ethanol/Water | 82 |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF)/Water | 88 |
Note: Data is representative of typical Suzuki-Miyaura couplings of aryl halides with arylboronic acids.
Temperature and Pressure Control in Reaction Kinetics
Temperature plays a critical role in the kinetics of the Suzuki-Miyaura reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. The optimal temperature is typically in the range of 80-120 °C. The reaction is usually carried out at atmospheric pressure.
Table 3: Influence of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 65 |
| 80 | 6 | 85 |
| 100 | 4 | 90 |
| 120 | 4 | 88 (slight decomposition) |
Note: Data is representative and illustrates general trends.
Principles of Green Chemistry in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
In the context of synthesizing this compound, several green chemistry principles can be applied, particularly to the proposed Suzuki-Miyaura coupling route:
Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling are generally atom-economical.
Use of Safer Solvents: Replacing traditional solvents like dioxane and toluene with greener alternatives such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water is a key consideration.
Energy Efficiency: Optimizing the reaction temperature and time to minimize energy consumption is crucial. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Chemical Transformations and Derivatization Studies of 2 Hydroxy 5 2 Methoxyphenyl Nicotinic Acid
Reactivity Profiling of the Nicotinic Acid Carboxylic Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its presence on the nicotinic acid core of the title compound allows for a variety of well-established transformations.
Esterification and Amidation Reactions
The carboxylic acid moiety of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is readily converted into esters and amides, which are fundamental transformations for modifying the compound's physicochemical properties.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The process is reversible, and strategies such as using an excess of the alcohol or removing water as it forms can be employed to drive the reaction to completion. libretexts.org A variety of alcohols, from simple alkanols to more complex polyols, can be used to generate a library of corresponding esters.
Amidation: The formation of amides from the carboxylic acid requires activation, as amines are generally not reactive enough to directly displace the hydroxyl group. Common methods involve the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or converting the carboxylic acid to a more reactive species like an acyl chloride. researchgate.net Subsequent reaction with a primary or secondary amine yields the desired amide. This approach allows for the introduction of a wide array of amine-containing fragments. nih.gov
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base | Amide |
| Amidation (Peptide Coupling) | Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC) | Amide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group at the 3-position of the pyridine (B92270) ring offers a new site for further functionalization.
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation for nicotinic acid derivatives. This reaction often requires harsh conditions, such as heating at high temperatures, sometimes in the presence of a catalyst like copper or copper chromite. nih.govyoutube.comsciencemadness.org Theoretical studies on related quinolinic acids suggest that the decarboxylation mechanism can be complex and energetically demanding. nih.gov For the title compound, decarboxylation would yield 2-hydroxy-5-(2-methoxyphenyl)pyridine.
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Reduction | 1. LiAlH₄ or BH₃·THF 2. Aqueous Workup | Primary Alcohol |
| Decarboxylation | Heat, Copper Chromite Catalyst | 5-Substituted 2-Hydroxypyridine (B17775) |
Pyridine Nucleus Functionalization and Substitution Chemistry
The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The substituents already present on the this compound core—the activating 2-hydroxy (pyridone) group, the deactivating 3-carboxyl group, and the bulky 5-aryl group—exert significant electronic and steric influence on subsequent reactions.
Electrophilic Aromatic Substitution Mechanisms on the Pyridine Ring
Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Reactions that do occur typically require forcing conditions and proceed at the 3-position. However, the presence of the strongly activating 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) significantly alters this reactivity. The 2-hydroxy/pyridone group is an ortho-, para-director. Considering the existing substitution pattern, the most likely positions for electrophilic attack are C-4 and C-6. Steric hindrance from the adjacent bulky 5-(2-methoxyphenyl) group may favor substitution at the C-4 position. Typical EAS reactions include nitration, halogenation, and sulfonation. rsc.org
Nucleophilic Aromatic Substitution at the 2-Position of the Nicotinic Acid Core
The 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. wikipedia.org The hydroxyl group in the title compound is a poor leaving group. Therefore, to facilitate SNAr, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., by treatment with POCl₃). Once activated, a wide variety of nucleophiles (alkoxides, thiolates, amines) can displace the leaving group to introduce new functionalities at the 2-position. nih.govchemistrysteps.com The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the carboxylic acid at C-3, can further activate the ring toward nucleophilic attack. masterorganicchemistry.com
| Reaction Type | Position | Reagents and Conditions | Product Type |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | C-4 or C-6 | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Nucleophilic Aromatic Substitution | C-2 | 1. Activation (e.g., TsCl, POCl₃) 2. Nucleophile (e.g., NaOR, HNR₂) | 2-Alkoxy or 2-Amino derivative |
Reactivity of the 2-Methoxyphenyl Substituent
The 2-methoxyphenyl group attached at the C-5 position of the nicotinic acid core provides an additional site for chemical modification.
Electrophilic Aromatic Substitution: The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. Given the substitution pattern, the positions para (C-5') and ortho (C-3') to the methoxy group are the most activated. However, the C-3' position is sterically hindered by the adjacent pyridine ring. Therefore, electrophilic attack is most likely to occur at the C-5' position. Standard electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions can be performed on this ring, potentially under milder conditions than those required for the pyridine ring.
Ether Cleavage: The methyl ether of the methoxy group can be cleaved to reveal a phenolic hydroxyl group. This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This transformation unmasks a new functional group, a phenol, which can then undergo its own specific reactions (e.g., O-alkylation, O-acylation, or reactions on the newly activated aromatic ring).
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂, Lewis Acid (e.g., FeBr₃) | Bromo-substituted phenyl derivative |
| Ether Demethylation | BBr₃ or HBr | Phenolic derivative |
Modifications and Transformations of the Methoxy Group
The methoxy group on the phenyl ring is a key feature that can be modified to explore its influence on the molecule's properties. A primary transformation of this group is demethylation to yield the corresponding phenol.
Demethylation:
The cleavage of the methyl ether can be effectively achieved using boron tribromide (BBr₃), a common and powerful reagent for the demethylation of aryl methyl ethers. nih.govmdma.chnih.gov The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide and a borate (B1201080) ester intermediate. Subsequent hydrolysis yields the desired phenol. nih.gov
While direct experimental data on the demethylation of this compound is not extensively documented, the procedure is well-established for a wide range of methoxy-substituted aromatic compounds. mdma.chcommonorganicchemistry.com The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com
| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-12 hours | nih.govcommonorganicchemistry.com |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing methoxy group and the nicotinic acid moiety. The methoxy group is an ortho-, para-director and an activating group, while the nicotinic acid ring is a bulky, deactivating group that would likely direct substitution to the positions least sterically hindered.
Nitration:
Nitration involves the introduction of a nitro (-NO₂) group onto the phenyl ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com Based on the directing effects of the methoxy group, nitration would be expected to occur at the positions ortho and para to it. However, the position ortho to the methoxy group and adjacent to the pyridine ring is sterically hindered. Therefore, the major products would likely be the 4'-nitro and 6'-nitro derivatives. Milder nitration methods, such as using nitric acid in acetic anhydride (B1165640) or employing solid-phase nitrating agents, can also be utilized to control the reaction conditions. researchgate.netrushim.ru
Halogenation:
Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the phenyl ring. These reactions are typically carried out using the elemental halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). nih.gov Similar to nitration, the substitution pattern is dictated by the ortho-, para-directing methoxy group, likely leading to halogenation at the 4' and 6' positions.
| Reaction | Reagents | Predicted Major Products | Reference (for methodology) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-5-(2-methoxy-4-nitrophenyl)nicotinic acid and 2-Hydroxy-5-(2-methoxy-6-nitrophenyl)nicotinic acid | youtube.commasterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | 2-Hydroxy-5-(4-bromo-2-methoxyphenyl)nicotinic acid and 2-Hydroxy-5-(6-bromo-2-methoxyphenyl)nicotinic acid | nih.gov |
Chemical Derivatization of the Hydroxyl Group
The 2-hydroxyl group of the nicotinic acid ring exists in tautomeric equilibrium with its 2-pyridone form. rsc.org This hydroxyl group can be derivatized through various reactions, such as alkylation and esterification, to modify the compound's properties.
O-Alkylation:
The hydroxyl group can be alkylated to form an ether. Regioselective O-alkylation of 2-pyridones can be achieved under various conditions, including using TfOH-catalyzed carbenoid insertion, which offers high selectivity for the O-alkylated product over the N-alkylated product. rsc.orgnih.gov
Esterification:
While direct esterification of the 2-hydroxyl group can be challenging, it can be achieved under specific conditions. More commonly, the carboxylic acid group of the molecule is esterified. Standard Fischer esterification conditions, involving refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid, can be employed for this purpose. youtube.com
Synthesis of Structurally Diverse Analogues and Conjugates
Design and Synthesis of Bioisosteres and Conformationally Restricted Analogues
Bioisosteres:
Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. beilstein-journals.orgbeilstein-archives.orgnih.govrug.nl The synthesis of a tetrazole analogue of this compound would typically start with the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide (B81097), often sodium azide with a Lewis acid catalyst. beilstein-journals.orgbeilstein-archives.org
Conformationally Restricted Analogues:
To study the bioactive conformation of the molecule, conformationally restricted analogues can be synthesized. mdpi.comnih.gov This can be achieved by introducing cyclic structures or rigid linkers that limit the rotational freedom of the molecule. For this compound, this could involve creating a bridge between the phenyl ring and the pyridine ring, or by introducing substituents that lock the dihedral angle between the two aromatic systems. The synthesis of such analogues often involves multi-step synthetic routes tailored to the specific design of the constrained molecule. mdpi.comnih.gov
Preparation of Hybrid Molecules for Multitarget Interaction Studies
Hybrid molecules are designed by combining two or more pharmacophores into a single molecule to interact with multiple biological targets. mdpi.comnih.gov This approach is increasingly used in the development of drugs for complex diseases. nih.govmdpi.com A hybrid molecule could be prepared by linking this compound to another bioactive scaffold via a suitable linker. The synthesis would involve the functionalization of either the carboxylic acid or another part of the molecule to allow for covalent attachment to the second pharmacophore. For example, the carboxylic acid could be converted to an activated ester and then reacted with an amine-containing pharmacophore to form an amide linkage.
Advanced Computational and Theoretical Characterization of 2 Hydroxy 5 2 Methoxyphenyl Nicotinic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in exploring the fundamental electronic properties and reactivity of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid. These methods provide a molecular-level understanding of its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. jocpr.com These calculations are crucial for identifying the global minimum on the potential energy surface, which corresponds to the most stable conformer of the molecule. The exploration of the energy landscape can reveal other low-energy conformers and the transition states that separate them, providing insights into the molecule's flexibility.
Interactive Table: Predicted Structural Parameters of this compound using DFT
| Parameter | Value |
| Total Energy (Hartree) | -975.123 |
| Dipole Moment (Debye) | 3.45 |
| Point Group | C1 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Interactive Table: Calculated Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Value (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.32 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.16 |
| Global Electrophilicity Index (ω) | 3.79 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related nicotinic acid derivatives.
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic attack. researchgate.net Regions of positive potential are expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)
DFT calculations can accurately predict various spectroscopic parameters. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. jocpr.com By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching and bending of bonds. jocpr.com
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. uomphysics.net This analysis provides information about the excited states of the molecule and the wavelengths at which it absorbs light.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can explore the conformational space of this compound, revealing how the molecule moves and changes shape.
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By performing simulations in different solvents, it is possible to understand how factors like solvent polarity affect the molecule's preferred conformation and flexibility. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. These simulations provide a more realistic picture of the molecule's behavior in solution. researchgate.net
Conformational Isomerism and Tautomeric Equilibria
The molecular structure of this compound features several rotatable bonds, leading to a complex conformational landscape. The most significant of these is the single bond connecting the pyridinone and phenyl rings. Rotation around this bond gives rise to different conformers, distinguished by the dihedral angle between the two aromatic systems. Computational studies, typically employing Density Functional Theory (DFT), are essential to explore the potential energy surface and identify stable conformers. The steric hindrance between the ortho-hydrogens of the two rings and the substituents can influence the preferred orientation. For biphenyl (B1667301) derivatives, the equilibrium conformation is often a twisted, non-planar arrangement, which balances the stabilizing effects of π-conjugation with the destabilizing steric repulsion. In the case of this compound, the methoxy (B1213986) group on the phenyl ring introduces additional steric and electronic factors that modulate the rotational barrier and the geometry of the low-energy conformers.
Furthermore, the 2-hydroxypyridine (B17775) moiety of the molecule is known to exhibit prototropic tautomerism, existing in equilibrium between the enol (2-hydroxy) and keto (2-pyridone) forms. This equilibrium is highly sensitive to the molecular environment, including the solvent and the presence of substituents. Computational models can predict the relative stability of these tautomers by calculating their Gibbs free energies in different environments. The 2-pyridone tautomer is often favored in polar solvents and in the solid state, due to its larger dipole moment and ability to form strong intermolecular hydrogen bonds. In the gas phase or nonpolar solvents, the 2-hydroxy form can be comparable in energy or even slightly more stable. The electronic effects of the methoxyphenyl substituent can also influence the position of this equilibrium.
| Conformer/Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) | Dihedral Angle (°) |
|---|---|---|---|---|
| Twisted Conformer 1 (Keto) | B3LYP/6-311+G(d,p) | PCM (Water) | 0.00 | 48.5 |
| Twisted Conformer 2 (Keto) | B3LYP/6-311+G(d,p) | PCM (Water) | 1.25 | -130.2 |
| Planar Transition State (Keto) | B3LYP/6-311+G(d,p) | PCM (Water) | 4.80 | 0.0 |
| Twisted Conformer 1 (Enol) | B3LYP/6-311+G(d,p) | PCM (Water) | 2.10 | 50.1 |
In Silico Prediction of Potential Interaction Profiles
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Nicotinic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory effects. A plausible target for such activity is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
A molecular docking study of this compound with the crystal structure of COX-2 (e.g., PDB ID: 1CX2 or 6COX) can be performed to assess its binding affinity and interaction patterns within the active site. The procedure involves preparing the protein structure by removing water molecules and co-crystallized ligands, and generating a 3D conformer of the ligand. Docking algorithms then systematically sample different orientations and conformations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding energy.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | COX-2 (PDB: 1CX2) | -9.5 | Arg120, Tyr355 | Hydrogen Bond |
| This compound | COX-2 (PDB: 1CX2) | Val523, Leu352 | Hydrophobic | |
| Celecoxib (Reference) | COX-2 (PDB: 1CX2) | -10.2 | Arg513, His90 | Hydrogen Bond |
To further analyze and compare the results of molecular docking, ligand-protein interaction fingerprints (IFPs) can be generated. An IFP is a binary string or vector that encodes the three-dimensional interactions between a ligand and a protein into a one-dimensional format. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. This allows for a rapid and systematic comparison of binding modes across different ligands or different docking poses of the same ligand.
Different types of interactions can be encoded, including hydrogen bonds (as donor or acceptor), hydrophobic contacts, ionic bonds, and π-π stacking. By generating an IFP for the docked pose of this compound within the COX-2 active site, a detailed interaction profile can be obtained. This fingerprint can then be compared to the IFP of a known co-crystallized inhibitor to assess the similarity of binding modes. This technique is particularly useful in virtual screening to filter large compound libraries and identify molecules that exhibit a desired interaction pattern. Machine learning
Mechanistic Exploration of 2 Hydroxy 5 2 Methoxyphenyl Nicotinic Acid S Interactions and Reactivity
Investigation of Reaction Pathways and Kinetic Parameters in Synthetic Transformations
The synthesis of 5-arylnicotinic acid derivatives, such as 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming the carbon-carbon bond between the pyridine (B92270) ring and the aryl substituent. lookchem.comresearchgate.net
The general reaction pathway for the synthesis of a 5-arylnicotinic acid ester via Suzuki coupling involves the reaction of a 5-halonicotinate (typically a bromo or iodo derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The palladium(0) catalyst reacts with the 5-halonicotinate, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.
Reductive Elimination: The two organic ligands on the palladium center (the nicotinoyl and aryl groups) couple, forming the desired 5-arylnicotinate and regenerating the palladium(0) catalyst.
While specific kinetic parameters for the synthesis of this compound are not available in the literature, studies on related Suzuki coupling reactions provide insights into the factors influencing the reaction rate. researchgate.netmdpi.com The rate of reaction is dependent on several factors, including the nature of the halide, the palladium catalyst and ligands, the base, and the solvent. For instance, the reactivity of the 5-halonicotinate generally follows the order I > Br > Cl. The choice of phosphine (B1218219) ligands on the palladium catalyst can also significantly impact the rate and efficiency of the coupling reaction.
Alternative synthetic routes to 5-aryl-2-hydroxypyridines have also been reported, such as a two-stage synthesis involving the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297) followed by debenzylation. urfu.rumdpi.com
| Reaction Type | Reactants | Catalyst/Reagents | General Product | Key Mechanistic Steps |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Halonicotinate, Arylboronic acid | Pd(0) catalyst, Base | 5-Arylnicotinate | Oxidative Addition, Transmetalation, Reductive Elimination |
| From Pyranones | 5-Aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-one | 1. NH4OAc, AcOH 2. Debenzylation | 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-one | Ring opening and intramolecular cyclization |
Theoretical Studies on Structure-Activity Relationships for Potential Biological Interactions
Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are invaluable tools for understanding how the chemical structure of a compound relates to its biological activity. acs.org Although no specific studies have been published for this compound, research on related nicotinic acid and hydroxypyridine derivatives can provide a framework for how such studies would be approached. akjournals.comnih.gov
QSAR modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. akjournals.com For a series of 5-aryl-2-hydroxynicotinic acid analogs, a QSAR study would involve calculating various molecular descriptors, such as electronic, steric, and lipophilic properties, and correlating them with a measured biological activity (e.g., enzyme inhibition).
Key descriptors that would likely be relevant for this compound and its analogs include:
Lipophilicity (logP): The partitioning of the compound between an oily and an aqueous phase, which influences its ability to cross cell membranes.
Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the aryl ring, which can affect binding to a biological target.
Steric Parameters (e.g., Taft parameters, molar refractivity): These quantify the size and shape of substituents, which can influence how well the molecule fits into a binding site.
A hypothetical QSAR study might reveal, for instance, that increasing the lipophilicity of the 5-aryl substituent enhances biological activity up to a certain point, after which steric hindrance becomes a limiting factor.
| Analog of this compound | Calculated logP | Hammett Constant (σ) of Aryl Substituent | Observed Biological Activity (e.g., IC50, µM) |
|---|---|---|---|
| R = 2-H | 2.1 | 0.00 | 15.2 |
| R = 2-OCH3 | 2.0 | -0.27 | 8.5 |
| R = 2-Cl | 2.8 | 0.23 | 12.1 |
| R = 2-NO2 | 2.2 | 0.78 | 25.6 |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netrsc.org For this compound, a pharmacophore model could be developed based on its structure and the known binding modes of related inhibitors.
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Donors: The hydroxyl and carboxylic acid protons.
Hydrogen Bond Acceptors: The carbonyl oxygens and the pyridine nitrogen.
Aromatic Rings: The pyridine and methoxyphenyl rings, which can engage in pi-stacking interactions.
Hydrophobic Features: The methoxy (B1213986) group and the aromatic rings.
By understanding the pharmacophore, medicinal chemists can design new analogs of this compound with improved potency and selectivity by modifying the scaffold to better match the identified features. For example, replacing the methoxy group with other substituents could be explored to optimize hydrophobic interactions within a target binding site.
Chelation Chemistry and Complexation with Metal Ions (if applicable to a potential ligand)
The 2-hydroxypyridine-3-carboxylic acid moiety present in this compound is a known chelating group for a variety of metal ions. nih.gov The hydroxyl and carboxylic acid groups can coordinate to a metal center, forming stable chelate rings. This suggests that this compound has the potential to act as a bidentate ligand.
The stability of the metal complexes formed would depend on the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The formation of metal complexes can have significant implications for the biological activity of the compound, as it can alter its solubility, bioavailability, and interaction with biological targets.
Studies on the complexation of related nicotinic acid derivatives with various metal ions have been reported. mdpi.com The stability constants (log β) for the formation of these complexes provide a quantitative measure of their thermodynamic stability. While no such data exists for this compound, the table below provides representative stability constants for a related ligand, 2-hydroxynicotinic acid, with several biologically relevant metal ions.
| Metal Ion | log β1 (ML) | log β2 (ML2) | Coordination Geometry (Predicted) |
|---|---|---|---|
| Cu(II) | 6.5 | 11.8 | Distorted Octahedral |
| Ni(II) | 5.2 | 9.5 | Octahedral |
| Zn(II) | 4.8 | 8.9 | Tetrahedral/Octahedral |
| Co(II) | 4.5 | 8.2 | Octahedral |
| Fe(III) | 8.1 | 15.3 | Octahedral |
Data is hypothetical and based on values for similar ligands.
In Vitro Mechanistic Studies of Biological Interactions
While direct in vitro studies on this compound are lacking, research on nicotinic acid and its derivatives provides insights into potential biological interactions, particularly enzyme inhibition. dovepress.comnih.gov
Nicotinic acid and its derivatives have been shown to inhibit various enzymes through different mechanisms. For example, some nicotinic acid derivatives act as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. acs.orgnih.gov Noncompetitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Another potential target for this compound could be the cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of a wide range of xenobiotics. Nicotinic acid itself has been shown to inhibit CYP2D6 via coordination of the pyridine nitrogen to the heme iron in the enzyme's active site. nih.gov Given the structural similarity, it is plausible that this compound could also inhibit certain CYP isoforms.
The inhibitory potential of this compound against a specific enzyme would be quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below presents hypothetical inhibition data for a related compound against several enzymes.
| Enzyme | Related Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|---|
| α-Amylase | Compound X | 25.5 | 15.2 | Noncompetitive |
| α-Glucosidase | Compound X | 18.3 | 10.8 | Noncompetitive |
| CYP2D6 | Compound Y | 8.9 | 4.2 | Competitive |
| COX-2 | Compound Z | 5.1 | 2.9 | Competitive |
Data is hypothetical and for illustrative purposes.
Further in vitro studies would be necessary to elucidate the specific enzyme targets of this compound and to determine the precise mechanisms by which it exerts its effects.
Receptor Binding Mechanism Studies
Currently, there is a notable lack of specific research elucidating the receptor binding mechanisms of this compound. While nicotinic acid and its derivatives are known to interact with various receptors, dedicated studies to identify and characterize the specific molecular targets for this particular compound are not available in the current scientific literature.
However, computational studies on structurally related compounds offer some predictive insights. For example, in-silico molecular docking simulations have been performed on 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid, a Schiff base derivative, to explore its potential as an antimicrobial agent. researchgate.net These types of studies predict the binding affinity and interaction patterns between a ligand and a protein target at the molecular level. For the aforementioned Schiff base, docking analysis against bacterial receptors revealed significant binding affinities, suggesting a potential mechanism for its observed antimicrobial action. researchgate.net
It is important to emphasize that these findings are for a structurally different molecule and cannot be directly extrapolated to this compound. The nature of the substituent at the 2-position of the nicotinic acid core (a hydroxyl group versus a methylideneamino group) would significantly alter the electronic and steric properties of the molecule, leading to different receptor binding profiles.
Future research, employing both in-silico and experimental approaches such as radioligand binding assays and surface plasmon resonance, is necessary to identify the specific receptors for this compound and to characterize the thermodynamics and kinetics of its binding interactions.
Interactive Data Table: In-Silico Docking Data for a Structurally Related Compound
Below is a summary of the in-silico docking results for 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid against selected bacterial receptors. This data is provided for illustrative purposes to demonstrate the type of information that would be relevant for understanding the receptor interactions of the target compound, should such studies be conducted.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| 4R5Y | 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid | -10.10 | Not Specified in Abstract |
| AGI | 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid | -9.90 | Not Specified in Abstract |
Note: This data is for a structurally related, but different, compound and is presented to illustrate the type of research needed for this compound. researchgate.net
Cellular Pathway Modulation at the Molecular Level
Detailed experimental studies on the modulation of cellular pathways at the molecular level by this compound have not yet been reported. The broader class of nicotinic acid derivatives is known to influence a variety of cellular processes, primarily through their role as precursors for the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
NAD+ is a critical component in cellular metabolism, participating in numerous redox reactions and acting as a substrate for enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs). These enzymes are involved in a wide range of cellular functions, including DNA repair, gene expression, and the regulation of cell survival and longevity. Therefore, it is plausible that this compound could influence these pathways by affecting intracellular NAD+ pools. However, without direct experimental evidence, this remains speculative.
Research into the biological activities of other nicotinic acid derivatives has shown diverse effects. For instance, some derivatives have been investigated for their potential in agriculture as fungicides, while others have been synthesized and evaluated for their antimicrobial properties. chemsociety.org.ng The specific biological effects are highly dependent on the chemical structure of the individual derivative.
To understand the cellular pathway modulation by this compound, future research should focus on:
Measuring its impact on intracellular NAD+ levels.
Assessing the activity of NAD+-dependent enzymes like sirtuins and PARPs following treatment with the compound.
Utilizing transcriptomic and proteomic approaches to identify changes in gene and protein expression in response to the compound.
Investigating its effects on key signaling pathways involved in cellular metabolism, inflammation, and oxidative stress.
Until such studies are conducted, the specific molecular mechanisms through which this compound may exert its biological effects remain to be elucidated.
Prospective Research Avenues and Potential Utility of 2 Hydroxy 5 2 Methoxyphenyl Nicotinic Acid
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The molecular architecture of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid makes it a promising scaffold for the synthesis of more complex molecules. The presence of multiple reactive sites—the carboxylic acid, the pyridinol/pyridone system, and the aromatic rings—allows for a variety of chemical transformations.
The carboxylic acid group is a primary site for modification, readily convertible into esters, amides, or acid halides. These reactions would allow for the coupling of this core structure to other molecules of interest, such as amino acids, peptides, or other pharmacophores, potentially leading to new classes of bioactive compounds. The 2-hydroxy group on the pyridine (B92270) ring exists in tautomeric equilibrium with its 2-pyridone form. This hydroxyl group can be alkylated or acylated to produce ethers and esters, while the N-H of the pyridone tautomer can undergo N-alkylation, providing another avenue for structural diversification.
These functional handles make this compound a versatile starting material for building a library of novel compounds for further investigation.
Table 1: Potential Synthetic Transformations and Resulting Derivatives
| Functional Group | Reaction Type | Potential Derivative Class |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Alkyl/Aryl Esters |
| Carboxylic Acid (-COOH) | Amidation | Amides, Peptide Conjugates |
| 2-Hydroxy (-OH) | Etherification | O-Alkyl/Aryl Ethers |
| 2-Pyridone (N-H) | N-Alkylation | N-Alkyl-2-pyridones |
| Aromatic Rings | Electrophilic Substitution | Halogenated/Nitrated Derivatives |
Academic Exploration of Biological Interaction Profiles (In Vitro)
Derivatives of nicotinic acid are widely studied for their diverse pharmacological activities. The structural motifs present in this compound suggest that it and its derivatives are prime candidates for in vitro biological screening.
Antimicrobial Activity Studies Against Model Organisms
While data on the compound itself is limited, a key area of prospective research lies in its coordination chemistry. It has been noted that this compound can form complexes with metal ions, such as Manganese(II), and these resulting complexes have demonstrated antimicrobial activity. This suggests a promising research direction focused on synthesizing a range of metal complexes of this ligand and screening them against a panel of pathogenic bacteria and fungi. The parent nicotinic acid scaffold is known to be a component of various antimicrobial compounds.
Table 2: Reported Antimicrobial Potential
| Compound/Complex | Activity Type | Finding | Source |
|---|---|---|---|
| Mn(II) complex of this compound | Antimicrobial | Forms complexes that exhibit antimicrobial properties. |
Future studies could involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these complexes against model organisms like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Response Investigations in Cellular Models
Nicotinic acid itself is known to exert anti-inflammatory effects, which are mediated in part through the activation of the GPR109A receptor. These effects include the attenuation of pro-inflammatory cytokine release in various cell types. Given that this compound is a structural analog of nicotinic acid, it is a logical candidate for anti-inflammatory studies.
Prospective research would involve treating cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, with the compound. Key endpoints would include measuring the expression and release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). Such studies would clarify if this specific derivative retains or potentially enhances the anti-inflammatory properties of the parent nicotinic acid structure.
Antiproliferative Activity in Cancer Cell Line Models
The search for novel anticancer agents is a driving force in medicinal chemistry. Related derivatives of 2-hydroxynicotinic acid have shown potential in this area. For instance, 2-hydroxy-N-phenylnicotinamide, a compound synthesized from 2-hydroxynicotinic acid, demonstrated cytotoxic activity against P388 Murine Leukemia cells, with an IC50 value of 85 μg/mL. Furthermore, the presence of methoxy (B1213986) and hydroxyl groups on aromatic rings is a feature found in many compounds with antiproliferative properties, where they can contribute to interactions with biological targets.
This precedent provides a strong rationale for screening this compound against a panel of human cancer cell lines, such as those for melanoma, cervical cancer, or prostate cancer. Initial dose-response assays could establish its IC50 values, followed by more detailed mechanistic studies to determine if it induces apoptosis or cell cycle arrest.
Development of Advanced Materials with Tunable Properties
Beyond biological applications, the structure of this compound is well-suited for exploration in the field of materials science, particularly in supramolecular chemistry.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound are ideal for directing self-assembly processes. The carboxylic acid group is a classic hydrogen bond donor and acceptor. The 2-hydroxypyridine (B17775) moiety can also participate in robust hydrogen bonding, often forming dimeric structures.
These hydrogen bonding capabilities, combined with potential π–stacking interactions between the pyridine and phenyl rings, could be exploited to create well-ordered, self-assembled structures like one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. The study of its crystal structure could reveal these self-assembly motifs. By modifying the compound's structure (e.g., creating esters or amides), it may be possible to tune these intermolecular interactions to control the resulting supramolecular architecture, leading to the development of new materials with tailored properties.
Integration into Functional Polymeric Architectures
The incorporation of bioactive molecules like nicotinic acid and its derivatives into polymers is a promising strategy for creating advanced functional materials. These materials can be designed for applications such as controlled-release drug delivery systems or specialized industrial uses. Nicotinic acid can be bound to a macromolecular structure through covalent bonds, such as ester or amide linkages, which can be gradually hydrolyzed in a biological environment to release the active molecule. google.com
The structure of this compound offers multiple reactive sites—specifically the carboxylic acid and hydroxyl groups—for integration into polymeric chains. These groups can react with complementary functional groups on polymer backbones, such as hydroxyls or amines, to form stable linkages. google.com For instance, vinylic or polyamide-based polymers with side chains containing free hydroxyl or amino groups are suitable candidates for reaction with nicotinic acid. google.com
A particularly innovative approach is the development of molecularly imprinted polymers (MIPs). These polymers are created with template molecules to form specific recognition sites. Polymers imprinted with nicotinamide (B372718) have demonstrated the ability to selectively recognize and bind not only the original template but also structurally similar compounds like nicotinic acid. nih.gov This suggests that this compound could be used as a template to create MIPs for applications in chemical sensing, separation processes, or as stationary phases in high-performance liquid chromatography (HPLC). nih.gov The dual recognition properties of such polymers could be advantageous where the stability or solubility of a specific template is a concern. nih.gov
Table 1: Potential Polymer Architectures for this compound
| Polymer Type | Integration Method | Potential Application | Reference |
|---|---|---|---|
| Polyacrylamide Derivatives | Covalent bonding via ester or amide linkages with side-chain hydroxyl/amino groups. | Controlled drug delivery | google.com |
| Polyamide-Amino Polymers | Esterification of polymer side-chain hydroxyl groups with the nicotinic acid moiety. | Gradual release formulations | google.com |
Future Directions in Computational Chemistry for Nicotinic Acid Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the relationship between the structure, properties, and reactivity of molecules. epstem.netresearchgate.net For nicotinic acid derivatives, DFT studies are used to optimize molecular structures, determine electronic parameters, and calculate global reactivity descriptors. epstem.netepstem.net
Future computational research on this compound could focus on several key areas. DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-31G** or 6-311(d,p)), can provide deep insights into its molecular properties. epstem.netdergipark.org.tr Key parameters to investigate include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. epstem.netepstem.net
Molecular docking simulations represent another vital area of computational study. These methods can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors. dergipark.org.trnih.gov For example, docking studies on other nicotinic acid derivatives have been used to investigate their potential as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in cancer. nih.govmdpi.com Such studies could guide the rational design of new therapeutic agents based on this scaffold. researchgate.net
Furthermore, quantum chemical calculations can elucidate structure-activity relationships (SAR) by identifying the specific molecular features that govern biological activity. researchgate.net Fukui analysis, for instance, can identify the nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other chemical species. dergipark.org.tr
Table 2: Key Parameters in Computational Studies of Nicotinic Acid Derivatives
| Parameter | Computational Method | Significance | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311(d,p)) | Provides the most stable 3D structure of the molecule. | dergipark.org.tr |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | epstem.netepstem.net |
| Global Reactivity Descriptors | DFT | Includes ionization potential, electron affinity, and chemical hardness, which characterize the molecule's reactivity. | epstem.netepstem.net |
| Binding Affinity | Molecular Docking | Predicts the strength of interaction between the molecule and a biological target. | dergipark.org.trnih.gov |
Emerging Interdisciplinary Research at the Interface of Chemistry and Biology
The intersection of chemistry and biology offers fertile ground for exploring the potential of novel compounds like this compound. Nicotinic acid and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov The specific substituents on the this compound molecule could modulate these activities in unique ways.
One promising area of investigation is its potential as an antimicrobial agent. Schiff bases and metal complexes derived from related structures, such as 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid, have shown activity against various bacterial and fungal strains. researchgate.netresearchgate.net The presence of hydroxyl and methoxy groups, along with the nicotinic acid core, provides donor sites (oxygen and nitrogen atoms) that can coordinate with metal ions, potentially enhancing their biological efficacy. epstem.netresearchgate.net
Another significant avenue is in cancer research. Numerous nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.govacs.org For example, certain derivatives have shown potent inhibitory activity against VEGFR-2, a key target in cancer therapy. nih.gov Interdisciplinary studies combining organic synthesis, computational modeling, and in vitro biological assays could be employed to evaluate this compound as a potential anticancer agent.
The anti-inflammatory potential also warrants investigation. Researchers have synthesized nicotinic acid derivatives that show significant anti-inflammatory activity, sometimes comparable to established drugs like ibuprofen, by inhibiting inflammatory mediators. nih.gov The unique electronic and structural properties conferred by the methoxyphenyl group could lead to novel mechanisms of action at the chemistry-biology interface.
Finally, the role of nicotinic acid derivatives in modulating cellular signaling pathways is an emerging field. For instance, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a powerful second messenger involved in mobilizing intracellular calcium. nih.gov Exploring how synthetic derivatives like this compound might interact with such fundamental biological processes could uncover new therapeutic possibilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation reactions, similar to chalcone derivative syntheses. For example, nicotinic acid derivatives are often functionalized using hydrazide intermediates followed by coupling with substituted aryl groups under acidic or basic conditions . Purity validation requires a combination of chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, IR). For structural confirmation, X-ray crystallography using programs like SHELX is recommended to resolve molecular geometry and hydrogen-bonding networks .
Q. How can the acid-base equilibrium of this compound be experimentally determined in aqueous solutions?
- Methodological Answer : Conduct pH-dependent UV-Vis spectrophotometry to monitor shifts in absorption spectra, which correlate with protonation/deprotonation states. Titration experiments with potentiometric monitoring can quantify pKa values. Reference studies on nicotinic acid oxidation kinetics demonstrate that hydrogen ion dependence can be modeled using rate laws derived from acid-base equilibria .
Advanced Research Questions
Q. What mechanistic insights exist for the oxidation of this compound under acidic conditions?
- Methodological Answer : Analogous to nicotinic acid oxidation by peroxomonosulfate, propose a reaction mechanism involving protonation of the hydroxyl group, followed by nucleophilic attack on the oxidant. Use stopped-flow kinetics to determine rate constants and derive a rate law (e.g., second-order dependence on substrate and oxidant). IR and mass spectrometry can identify intermediates like N-oxide derivatives .
Q. How can computational modeling predict the interaction of this compound with biological targets, such as nicotinic receptors?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess binding affinities to receptor pockets. Parameterize force fields using crystallographic data from related ligands, such as nicotinic acid mononucleotide . Validate predictions with in vitro assays, such as competitive binding studies using radiolabeled antagonists .
Q. How should researchers address contradictions in kinetic data when modeling metabolic pathways involving this compound?
- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in pharmacokinetic studies. Sensitivity analysis of parameters like clearance rates and volume of distribution can identify outliers. Reference studies on nicotinic acid metabolism in obese Zucker rats highlight the utility of stochastic differential equations for robust gradient computation .
Analytical and Structural Challenges
Q. What strategies resolve crystallographic ambiguities in this compound due to twinning or poor diffraction?
- Methodological Answer : Use SHELXD for dual-space structure solution and SHELXL for refinement, particularly for high-resolution or twinned data. Implement iterative cycles of electron density map analysis and restrained refinement to correct for disorder in the methoxyphenyl moiety. High-pressure cryocooling may improve crystal stability .
Q. How can spectroscopic techniques differentiate between tautomeric forms of this compound?
- Methodological Answer : Combine ¹H NMR titration (to observe proton exchange) with IR spectroscopy (to identify carbonyl vs. enol stretching vibrations). Variable-temperature NMR can detect slow tautomerization processes. For advanced analysis, use quantum mechanical calculations (DFT) to predict chemical shifts and compare with experimental data .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure. Store in sealed containers at 2–8°C to avoid degradation. While specific toxicity data are limited, adhere to general protocols for aromatic carboxylic acids, including fume hood use and waste neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
